3',4'-Dimethylacetophenone
Description
Common Synthetic Routes
The most prevalent method for synthesizing 3',4'-dimethylacetophenone is through the Friedel-Crafts acylation of o-xylene (B151617). askfilo.com This classic electrophilic aromatic substitution reaction involves treating o-xylene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). vaia.comwikipedia.org The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich aromatic ring of o-xylene. The directing effects of the two methyl groups on the o-xylene ring guide the substitution to the 4-position, yielding this compound as the major product.
Another, albeit less common, synthetic approach involves the oxidation of 3,4-dimethyl-α-methylstyrene.
Key Chemical Reactions and Functional Group Transformations
The chemical reactivity of this compound is primarily centered around its two main functional groups: the ketone and the substituted aromatic ring.
Reactions of the Ketone Group: The carbonyl group can undergo a variety of transformations. It can be reduced to a secondary alcohol, 1-(3,4-dimethylphenyl)ethanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Oxidation of this compound can lead to the formation of 3,4-dimethylbenzoic acid. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors to various heterocyclic compounds. smolecule.com
Reactions involving the Aromatic Ring: The dimethyl-substituted phenyl ring can undergo further electrophilic aromatic substitution reactions. For instance, nitration of the ring can introduce a nitro group, leading to derivatives with potentially enhanced biological activities.
Reactions of the Methyl Groups: The methyl group of the acetyl moiety can be halogenated, for example, to form 2-bromo-1-(3,4-dimethylphenyl)ethanone, a useful synthetic intermediate. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAXAOJIODQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063109 | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3637-01-2 | |
| Record name | 3,4-Dimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylacetophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.782 | |
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| Record name | 3,4-DIMETHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC1L145T5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways of 3 ,4 Dimethylacetophenone
Established Synthetic Routes for 3',4'-Dimethylacetophenone
This compound, an aromatic ketone, is synthesized through several established chemical reactions. These methods primarily involve the introduction of an acetyl group onto a dimethyl-substituted benzene (B151609) ring. The choice of synthetic route can depend on factors such as desired yield, purity, and scalability for industrial applications.
Friedel-Crafts Acylation of 1,2-Dimethylbenzene with Acetyl Chloride
A primary and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with acetyl chloride. askfilo.compearson.comvaia.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of o-xylene (B151617). vaia.com The two methyl groups on the o-xylene ring direct the incoming acetyl group to specific positions, leading to the formation of this compound as the major product. askfilo.comyoutube.com
The Friedel-Crafts acylation reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common and effective catalyst for this transformation. askfilo.comvaia.comchegg.com The catalyst facilitates the formation of the acylium ion from acetyl chloride, which then acts as the electrophile in the reaction. vaia.commt.com
Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized include:
Catalyst Amount: The molar ratio of the Lewis acid catalyst to the reactants significantly influences the reaction rate and yield. Stoichiometric amounts of the catalyst are often required. uaic.ro
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Solvents such as nitrobenzene (B124822) or dichloromethane (B109758) are commonly used.
Temperature: The reaction is often carried out at specific temperatures to control the rate of reaction and minimize the formation of byproducts.
Reaction Time: The duration of the reaction is optimized to ensure the reaction proceeds to completion. beilstein-journals.org
Recent research has also explored more environmentally friendly and efficient catalytic systems, including the use of solid acid catalysts and mechanochemical methods to reduce the use of hazardous solvents and simplify catalyst recovery. uaic.robeilstein-journals.orgacs.org
Table 1: Catalyst Systems and Reaction Conditions for Friedel-Crafts Acylation
| Catalyst System | Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| AlCl₃ | o-Xylene, Acetyl Chloride | 1,2-Dichloroethane | Boiling | High | core.ac.uk |
| Metal Triflates | Anisole, Benzoic Anhydride (B1165640) | Deep Eutectic Solvent | 100 °C (Microwave) | Good to Excellent | acs.org |
| K₂FeZrP₃O₁₂ | Arenes, Benzyl Bromide | Solvent-free | Varies | High | uaic.ro |
| Zeolites | Aryl Ethers, Acetic Anhydride | Solvent-free | Modest | High | researchgate.net |
Under optimized conditions, the Friedel-Crafts acylation of o-xylene can yield this compound in high proportions. askfilo.comchegg.com However, the formation of isomeric byproducts is a possibility. The directing effects of the two methyl groups on the o-xylene ring favor the formation of the 3,4-isomer, but small amounts of other isomers may also be produced.
Purification of the final product is typically achieved through techniques such as fractional distillation or recrystallization to obtain this compound of high purity.
On an industrial scale, the Friedel-Crafts acylation is a well-established process for the production of aromatic ketones like this compound. beilstein-journals.org The production of this compound was reported to be less than 1,000,000 lbs in the United States between 2016 and 2019. nih.gov For large-scale synthesis, considerations such as cost-effectiveness, safety, and waste management are paramount. Continuous-flow reactors are increasingly being adopted for Friedel-Crafts acylation as they can significantly reduce reaction times and improve heat management. Furthermore, the development of catalyst recovery systems, such as immobilizing AlCl₃ on solid supports, helps to lower operational costs by allowing the catalyst to be reused.
Oxidation of 3,4-Dimethylphenethyl Alcohol
An alternative synthetic route to this compound involves the oxidation of 3,4-dimethylphenethyl alcohol. This method utilizes an oxidizing agent to convert the alcohol functional group into a ketone. Common oxidizing agents that can be employed for this transformation include chromium-based reagents or potassium permanganate (B83412). The choice of oxidant and reaction conditions is critical to ensure the selective oxidation of the alcohol without affecting the methyl groups on the aromatic ring.
Acetylation of 3,4-Xylenol and Regioisomeric Considerations
This compound can also be synthesized through the acetylation of 3,4-xylenol. wikipedia.org This process involves two main steps: first, the formation of 3,4-dimethyl phenyl acetate (B1210297), followed by a Fries rearrangement. In the Fries rearrangement, the acetyl group migrates from the phenolic oxygen to the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. worldwidejournals.com
A key challenge in this synthetic route is controlling the regioselectivity of the acetyl group's migration. The hydroxyl group of the xylenol is a strong ortho-, para-director, which can lead to the formation of different isomers. The reaction conditions, particularly the temperature and catalyst, must be carefully controlled to favor the formation of the desired 3',4'-isomer. For instance, the reaction of 3,4-dimethyl phenyl acetate with anhydrous aluminum chloride at elevated temperatures (160-180°C) has been used to produce 2'-hydroxy-4',5'-dimethylacetophenone, a related isomer. worldwidejournals.com The attack of the aromatic ring by a dioxygenase on o-xylene can lead to the formation of 2,3- and 3,4-dimethylphenol. nih.gov
Alternative Synthesis from Camphor (B46023) via Acid-Catalyzed Rearrangement
An interesting synthetic route to this compound involves the acid-catalyzed rearrangement of camphor. acs.orgbenthamdirect.comeurekaselect.com This transformation is a classic example of the skeletal rearrangements that bridged bicyclic systems like camphor can undergo under acidic conditions. caltech.edusemanticscholar.org The reaction proceeds by treating camphor with a strong acid, such as sulfuric acid, which induces a series of carbocation-mediated shifts, ultimately leading to the aromatic ketone. caltech.edumcmaster.ca
The mechanism for the conversion of camphor to 3,4-dimethylacetophenone has been a subject of study, with suggestions that it may proceed through an initial rearrangement to fenchone (B1672492). caltech.edu The driving force for this deep-seated rearrangement is the relief of ring strain inherent in the camphor skeleton and the formation of a stable aromatic system. semanticscholar.org This reaction showcases the transformation of a readily available natural monoterpene into a synthetically useful aromatic compound.
Synthesis from Fenchone via Schmidt Reaction
Another synthetic pathway to this compound starts from fenchone, a structural isomer of camphor. The initial step involves the conversion of fenchone to 3,4-dimethylacetophenone. acs.org This transformation is analogous to the camphor rearrangement and is also typically acid-catalyzed. caltech.edu
Chemical Reactivity and Transformation of this compound
The chemical reactivity of this compound is largely governed by the acetyl group and the activated aromatic ring. It undergoes a variety of transformations, including oxidation and reduction of the carbonyl group.
Oxidation Reactions
The acetyl group of this compound can be oxidized to a carboxylic acid group, yielding 3',4'-dimethylbenzoic acid. This transformation is a common reaction for aryl methyl ketones. Strong oxidizing agents are typically employed for this purpose.
A standard laboratory procedure for this oxidation involves the use of potassium permanganate in an alkaline medium. The reaction mixture is heated to drive the reaction to completion. Following the oxidation, an acidic workup is necessary to protonate the carboxylate salt and isolate the 3',4'-dimethylbenzoic acid product. electronicsandbooks.comasm.org
Table 1: Oxidation of this compound
| Reactant | Reagent | Product |
| This compound | Potassium Permanganate (KMnO₄) | 3',4'-Dimethylbenzoic Acid |
Reduction Reactions
The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(3,4-dimethylphenyl)ethanol. This is a standard transformation in organic synthesis, and several reducing agents can accomplish this conversion.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction with sodium borohydride is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk Lithium aluminum hydride is a more powerful reducing agent and the reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to liberate the alcohol. chemguide.co.uk These reductions lead to the formation of a new chiral center at the carbinol carbon.
Table 2: Reduction of this compound
| Reactant | Reagent(s) | Product |
| This compound | 1. Sodium Borohydride (NaBH₄) 2. Methanol/Ethanol | 1-(3,4-Dimethylphenyl)ethanol |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Ether/THF, then H₃O⁺ | 1-(3,4-Dimethylphenyl)ethanol |
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The reactivity and orientation (regioselectivity) of incoming electrophiles are governed by the electronic effects of the substituents already present on the benzene ring: the acetyl group and the two methyl groups. The acetyl group is a deactivating group, meaning it withdraws electron density from the ring, primarily from the ortho and para positions, making the ring less reactive towards electrophiles. Conversely, the methyl groups are activating groups, donating electron density and enhancing the ring's reactivity. The interplay of these opposing effects directs the position of substitution.
Nitration Studies and Regioselectivity
The nitration of this compound has been a subject of detailed investigation, revealing the complex interplay of substituent effects on regioselectivity. When nitrated with mixed nitric and sulfuric acid, this compound yields a primary product, 3',4'-Dimethyl-2-nitroacetophenone. cdnsciencepub.com However, nitration in acetic anhydride leads to a more complex mixture of products. cdnsciencepub.com
The directing effects of the substituents can be analyzed to understand this outcome. The two methyl groups at positions 3 and 4 activate the ring for electrophilic attack, with the expected order of reactivity being positions 2, 5, and 6. The deactivating acetyl group, however, reduces the reactivity at the ortho (position 2) and para (position 6, relative to the acetyl group) positions. The combined influence results in an observed reactivity order of 6 > 2 > 5. cdnsciencepub.com
Studies have identified three primary nitro-substituted isomers from the reaction, each with distinct spectral characteristics for identification. cdnsciencepub.com
Table 1: Nitration Products of this compound
| Product Name | Substitution Position | Key NMR Spectral Feature |
| 3',4'-Dimethyl-2-nitroacetophenone | 2-position | Two ortho protons appearing as an AB quartet (J = 8 Hz) |
| 3',4'-Dimethyl-5-nitroacetophenone | 5-position | Two meta protons appearing as an AB quartet (J = 1.5 Hz) |
| 3',4'-Dimethyl-6-nitroacetophenone | 6-position | Two para protons appearing as two singlets |
Data sourced from Fischer, A., Greig, C. C., & Roderer, R. (1975). Canadian Journal of Chemistry, 53(11), 1570-1579. cdnsciencepub.com
The reaction in acetic anhydride is notable for proceeding via the formation of diastereoisomeric adducts of 4-acetyl-2,3-dimethyl-4-nitro-1,4-dihydrophenyl acetate. cdnsciencepub.com These adducts can subsequently undergo rearomatization. Under weakly acidic conditions, they eliminate nitrous acid to form 2-acetyl-4,5-dimethylphenyl acetate. In strongly acidic media, the elimination of acetic acid is accompanied by 1,2- and 1,3-shifts of the nitro group, ultimately yielding the 2-nitro and 5-nitro derivatives of this compound. cdnsciencepub.com
Halogenation Studies
Halogenation represents another key electrophilic substitution reaction for this compound. A general method for the halogenation of acetophenones involves reacting the ketone with a halogen gas, such as chlorine, while supplying an inert gas. google.com This process allows for the production of chlorinated acetophenone (B1666503) derivatives. google.com For this compound, this reaction would introduce a halogen atom onto the aromatic ring, with the position of substitution again dictated by the combined electronic effects of the acetyl and methyl groups. The reaction temperature for chlorination is typically maintained between 20°C and 100°C. google.com
Photochemical Reactions and Light-Induced Transformations
This compound may exhibit interesting photochemical properties, making it a candidate for light-induced transformations. cymitquimica.com While specific studies on the photochemistry of this compound are not extensively detailed in the provided context, analogous compounds like 2',4'-dimethylacetophenone (B1329390) are known to participate in photochemical reactions. For instance, α-diazo ketones can be synthesized from acetophenones through a sequence of reactions that can be influenced by photochemical conditions. orgsyn.org
Photochemical reactions are often carried out in continuous flow reactors, which offer advantages over traditional batch methods. orgsyn.org The high surface-to-volume ratio in the narrow tubing of a flow reactor allows for more efficient and uniform irradiation of the reaction mixture, which can lead to higher yields and better control over the reaction. orgsyn.org This methodology could foreseeably be applied to light-induced transformations of this compound or its derivatives.
Reactions as a Precursor in Complex Molecule Synthesis
This compound serves as a valuable starting reagent and building block in the synthesis of more complex molecules for fields such as pharmaceuticals and agrochemicals. ontosight.ai Its chemical structure provides a scaffold that can be elaborated through various reactions at the acetyl group or on the aromatic ring.
Synthesis of Chalcones and Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds often synthesized from acetophenones. hilarispublisher.comnih.gov this compound can be used as the ketone component in the Claisen-Schmidt condensation, a base-catalyzed reaction with an aromatic aldehyde, to produce chalcone (B49325) derivatives. hilarispublisher.com
A representative synthesis involves the reaction of this compound with a substituted aldehyde, such as O-allylvanillin, in ethanol with a potassium hydroxide (B78521) solution. hilarispublisher.com This one-pot condensation yields the corresponding chalcone. hilarispublisher.com These compounds are of interest due to their widespread presence in nature and their diverse pharmacological activities. hilarispublisher.comnih.gov
Table 2: Example of Chalcone Synthesis using this compound
| Ketone Reactant | Aldehyde Reactant | Product | Reaction Type |
| This compound | O-allylvanillin | 4-allyloxy-3-methoxy-3',4'-dimethylchalcone | Claisen-Schmidt Condensation |
Data sourced from Hilaris Publisher. (2013). Synthesis and Evaluation of Anticancer Activity of O-allylchalcone Derivatives. hilarispublisher.com
Formation of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones
This compound is a potential precursor for the synthesis of complex heterocyclic systems like azolyl diazoketones and azoloyl NH-1,2,3-triazoles. The synthesis of these target molecules often proceeds through key intermediates such as β-enaminones or α-diazo ketones, which can be derived from acetophenones. nih.govacs.org
The reaction of β-enaminones with sulfonyl azides can lead to either NH-1,2,3-triazoles or diazoketones, with the outcome dependent on the specific reagents and reaction conditions. nih.govacs.org For example, using a less electrophilic sulfonyl azide (B81097) like tosyl azide in pyridine (B92270) tends to favor the formation of NH-1,2,3-triazoles. nih.govacs.org Conversely, employing a highly electrophilic azide, such as 4-nitrophenylsulfonyl azide, in ethanol facilitates the synthesis of diazoketones. nih.govacs.org
The synthesis of the requisite α-diazo ketone intermediate can be achieved from a ketone like this compound. General methods for this transformation, known as diazo transfer reactions, are well-established and often utilize sulfonyl azides as the diazo source. organic-chemistry.orgnih.gov
Table 3: Selective Synthesis of Triazoles and Diazoketones from Enaminone Intermediates
| Sulfonyl Azide Reagent | Solvent | Major Product Class |
| Tosyl azide (less electrophilic) | Pyridine | Azoloyl NH-1,2,3-triazoles |
| 4-Nitrophenylsulfonyl azide (more electrophilic) | Ethanol | Azolyl Diazoketones |
Data sourced from ACS Omega. (2022). Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Insights. nih.govacs.org
Derivatization to Form Antimicrobial Compounds
The chemical scaffold of this compound is a valuable starting point for the synthesis of novel compounds with potential antimicrobial properties. A primary method for this derivatization is the Claisen-Schmidt condensation, which is widely used to produce chalcones, a class of compounds known for their broad range of biological activities.
The synthesis of chalcones involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In this context, this compound can be reacted with various substituted and unsubstituted aromatic aldehydes to yield a library of novel chalcone derivatives. The general reaction scheme involves dissolving equimolar amounts of this compound and a selected aldehyde in an alcohol, such as ethanol. A strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the stirred mixture. The reaction is often allowed to proceed at room temperature for several hours or overnight. Upon completion, the mixture is poured into ice-cold water and acidified, causing the chalcone product to precipitate. The solid is then filtered, washed, and purified, commonly by recrystallization from ethanol. scispace.comjocpr.com
The antimicrobial efficacy of the resulting chalcones is largely influenced by the nature of the substituent on the aldehyde-derived aromatic ring. The α,β-unsaturated ketone moiety characteristic of chalcones is crucial for their biological activity. Research on chalcones synthesized from other substituted acetophenones has shown that these compounds can exhibit significant activity against various bacterial and fungal strains. jocpr.com For instance, studies on chalcones derived from 3'-aminophenylacetophenone have demonstrated that they can act as efflux pump inhibitors in multidrug-resistant bacteria, representing a promising strategy to combat antibiotic resistance. nih.gov
Below is a table illustrating potential chalcone derivatives that can be synthesized from this compound and their potential for antimicrobial activity based on known structure-activity relationships of similar compounds.
| Aldehyde Reactant | Resulting Chalcone Name | Potential Antimicrobial Features |
| Benzaldehyde | 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one | Core chalcone structure |
| 4-Chlorobenzaldehyde | 1-(3,4-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Halogen substitution can enhance activity jocpr.com |
| 4-Hydroxybenzaldehyde | 1-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Hydroxyl groups may modulate activity and solubility jocpr.com |
| 4-Nitrobenzaldehyde | 1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group can contribute to antimicrobial effects |
| Cinnamaldehyde | 1-(3,4-dimethylphenyl)-5-phenylpenta-2,4-dien-1-one | Extended conjugation might influence biological action |
Synthesis of Phosphorescent Iridium(III) Complexes
This compound serves as a key building block in the synthesis of ligands for phosphorescent Iridium(III) complexes, which are of great interest for applications in organic light-emitting diodes (OLEDs), biological imaging, and sensing. The dimethylphenyl moiety can be incorporated into cyclometalating ligands, which are crucial for tuning the photophysical properties of the final iridium complex.
A pertinent synthetic pathway involves the conversion of a this compound derivative into a 2-phenylquinoxaline (B188063) ligand. For example, a study demonstrated the synthesis of a polysubstituted 2-phenylquinoxaline ligand starting from 2-bromo-3,4-dimethylacetophenone. soton.ac.uk This intermediate, derived from this compound, is reacted with a substituted 1,2-phenylenediamine in refluxing ethanol to form the 2-(3,4-dimethylphenyl)quinoxaline (B342363) ligand.
The general methodology for preparing the phosphorescent Iridium(III) complexes from such ligands proceeds in two main steps: soton.ac.uk
Dimer Formation: The synthesized cyclometalating ligand (C^N), such as the 2-(3,4-dimethylphenyl)quinoxaline, is reacted with an iridium source, typically hydrated iridium(III) chloride (IrCl₃·nH₂O). This reaction is usually carried out in a mixture of 2-ethoxyethanol (B86334) and water under an inert atmosphere and heated to reflux. This step yields a chloro-bridged iridium dimer, [{Ir(C^N)₂Cl}₂], which precipitates as a solid.
Complex Formation: The resulting iridium dimer is then reacted with an ancillary ligand (N^N), such as 2,2'-bipyridine (B1663995) (bipy) or its derivatives, in a solvent like dichloromethane or acetonitrile. This reaction, often performed at reflux, splits the chloride bridges and leads to the formation of the final monomeric cationic iridium complex, [Ir(C^N)₂(N^N)]⁺. The complex is typically isolated as a hexafluorophosphate (B91526) (PF₆⁻) salt after anion exchange. soton.ac.uk
The methyl groups on the phenyl ring of the ligand, originating from this compound, influence the electronic properties and, consequently, the emission color and efficiency of the resulting iridium complex. By modifying the substituents on both the cyclometalating and ancillary ligands, the emission can be tuned across the visible spectrum. soton.ac.ukrsc.org
A summary of the synthetic steps for a representative Iridium(III) complex is provided in the table below.
| Step | Reactants | Reaction Conditions | Product |
| Ligand Synthesis | 2-bromo-3,4-dimethylacetophenone, 4,5-dimethyl-1,2-phenylenediamine | Ethanol, reflux, 24h | 2-(3,4-dimethylphenyl)-6,7-dimethylquinoxaline (C^N ligand) soton.ac.uk |
| Dimer Formation | C^N ligand, IrCl₃·nH₂O | 2-Ethoxyethanol/water, reflux | Chloro-bridged Iridium(III) dimer [{Ir(C^N)₂Cl}₂] soton.ac.uk |
| Complex Formation | Iridium(III) dimer, 2,2'-bipyridine (bipy) | Dichloromethane, reflux | Cationic Iridium(III) complex [Ir(C^N)₂(bipy)]⁺ soton.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the protons of the two different methyl groups.
The aromatic region of the spectrum shows signals for the three protons on the benzene ring. These protons are in different chemical environments and thus have different chemical shifts, typically observed between δ 7.2 and 7.7 ppm. The acetyl methyl protons (CH₃-C=O) are deshielded by the adjacent carbonyl group and appear as a sharp singlet at approximately δ 2.5-2.6 ppm. The two methyl groups attached to the aromatic ring also produce singlet signals, found at slightly different chemical shifts around δ 2.3 ppm, reflecting their distinct positions on the phenyl ring. chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.69-7.73 | Doublet | 1H | Aromatic H (H-2') |
| ~7.62-7.65 | Doublet of doublets | 1H | Aromatic H (H-6') |
| ~7.20-7.23 | Doublet | 1H | Aromatic H (H-5') |
| ~2.55 | Singlet | 3H | Acetyl methyl (CH₃-C=O) |
| ~2.30 | Singlet | 6H | Aromatic methyls (3'-CH₃ & 4'-CH₃) |
Data sourced from publicly available spectral databases and may vary slightly based on solvent and instrument frequency. chemicalbook.com
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region, typically around δ 198 ppm. rsc.org The aromatic carbons show a series of signals between δ 125 and 144 ppm. The carbons bearing the methyl groups (C-3' and C-4') and the carbon attached to the acetyl group (C-1') have distinct chemical shifts from the unsubstituted aromatic carbons. The carbon of the acetyl methyl group resonates at a much higher field, typically around δ 26.5 ppm, while the two aromatic methyl carbons appear at approximately δ 21.6 and 21.1 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~198.0 | Carbonyl (C=O) |
| ~143.9 | Aromatic (C-4') |
| ~137.1 | Aromatic (C-3') |
| ~134.7 | Aromatic (C-1') |
| ~129.2 | Aromatic (C-5') |
| ~128.4 | Aromatic (C-6') |
| ~125.8 | Aromatic (C-2') |
| ~26.5 | Acetyl methyl (CH₃-C=O) |
| ~21.6 | Aromatic methyl (4'-CH₃) |
| ~21.1 | Aromatic methyl (3'-CH₃) |
Data compiled from various sources and may exhibit minor variations. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows a very strong and sharp absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. Other significant absorptions include C-H stretching vibrations of the aromatic ring and methyl groups in the region of 2900-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹. The presence of methyl C-H bending vibrations can also be observed between 1375 and 1385 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2900-3100 | Medium-Strong | Aromatic and Aliphatic C-H Stretch |
| ~1680 | Strong, Sharp | Ketone C=O Stretch |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1380 | Medium | CH₃ Bending |
Data is indicative and sourced from typical spectral values for aryl ketones. thermofisher.com
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is characterized by strong bands corresponding to the aromatic ring vibrations. nih.gov The C=O stretch, while strong in the IR spectrum, typically shows a weaker band in the Raman spectrum. The symmetric breathing vibration of the benzene ring often gives a strong Raman signal. nih.gov
Table 4: Prominent Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~1605 | Aromatic C=C Stretch |
| ~1380 | CH₃ Deformation |
| ~1270 | Aromatic Ring Vibration |
| ~830 | Aromatic C-H Out-of-Plane Bend |
Data obtained from spectral databases. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 148, corresponding to its molecular weight. chemicalbook.com
A common fragmentation pathway for acetophenones is the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion. This results in a prominent peak at m/z 133 ([M-15]⁺), which is often the base peak in the spectrum. nih.gov Another significant fragment can be observed at m/z 105, resulting from the loss of the entire acetyl group (•COCH₃), which forms a dimethylphenyl cation. Further fragmentation of the aromatic ring can also occur, leading to smaller charged species.
Table 5: Major Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 148 | High | Molecular Ion [M]⁺ |
| 133 | Base Peak (100%) | [M - CH₃]⁺ |
| 105 | Moderate | [M - COCH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |
Fragmentation patterns are based on typical electron ionization mass spectrometry data. nih.govchemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. epa.gov this compound can be effectively separated from its isomers, such as 2',4'-dimethylacetophenone, using a suitable GC column. The retention time is a key parameter for identification, which varies depending on the column type and temperature program.
Once separated by the GC, the compound enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum provides a fingerprint for unequivocal identification. Quantification can be achieved by integrating the area of a specific ion peak (e.g., the base peak at m/z 133) and comparing it to a calibration curve generated from standards of known concentration. This technique allows for the sensitive and selective analysis of this compound in various matrices. epa.gov The Kovats retention index, a standardized measure, is also used for its identification on standard polar columns. nih.gov
Phytotoxic Activity and Agricultural Applications
Recent research has highlighted the potential of this compound as a phytotoxic agent, showing inhibitory effects on the germination and growth of certain plant species. This activity suggests its possible utility in agricultural settings for managing unwanted plant growth. The exploration of naturally occurring compounds like this compound is part of a broader search for effective and potentially safer bioherbicides. researchgate.net
Inhibition of Seed Germination and Seedling Growth
This compound has demonstrated the ability to inhibit key early stages of plant development, including seed germination and the subsequent growth of seedlings. Studies have shown that this compound can significantly impede both radicle (embryonic root) and hypocotyl (embryonic stem) elongation, indicating a phytotoxic effect on seedling development.
In laboratory bioassays, this compound has been observed to affect the germination and growth of Lactuca sativa. At a concentration of 1.0 mM, it was found to cause a 7.5% inhibition in the germination of lettuce seeds. The compound's derivatives have also been shown to strongly delay germination and reduce the size of the hypocotyl in this species. nih.govresearchgate.net Research on similar acetophenone derivatives indicates that they can slightly inhibit total germination and radicle growth in L. sativa. nih.govresearchgate.net
The phytotoxic effects of this compound have also been documented in studies involving Allium cepa. At a concentration of 1.0 mM, the compound led to a significant inhibition of radicle length, exceeding 42%. Interestingly, at a lower concentration of 0.1 mM, a hormetic effect—a stimulatory response to a low dose of a substance that is otherwise inhibitory at higher doses—was observed, with a stimulation of the germination rate. For related acetophenone compounds, the inhibitory effect on A. cepa was more pronounced on total germination and radicle length compared to the germination rate and hypocotyl size. nih.govresearchgate.net
Potential as a Natural Herbicide
The demonstrated phytotoxic activity of this compound, particularly its capacity to inhibit seed germination and seedling growth, positions it as a candidate for development as a natural herbicide. The allelochemical properties of acetophenone and its derivatives, which are involved in plant defense mechanisms, support their potential in agronomy. nih.gov Compounds like xanthoxylin (B115216) and acetosyringone, which are also acetophenone derivatives, have been identified as potentially effective herbicides. nih.gov The investigation into such compounds is driven by the need for new weed management strategies.
Substrate-Dependent Effects on Germination Rate
The efficacy of acetophenone derivatives as phytotoxic agents can be influenced by the experimental substrate, with notable differences observed between trials conducted on paper and those in soil. nih.govresearchgate.net For instance, the phytotoxicity of 4'-Methylacetophenone was diminished in soil, while the inhibitory effects of 2',4'-Dimethylacetophenone were amplified. In a specific case with Lactuca sativa, 4'-Methylacetophenone exhibited an opposite effect at a low concentration (0.1 mM) in soil, where it stimulated the germination rate. nih.govresearchgate.net This highlights that soil interactions, such as adsorption and degradation, can significantly alter the bioactivity of these compounds.
Comparison with Structurally Similar Compounds (e.g., Propiophenone, 4'-Methylacetophenone, 2',4'-Dimethylacetophenone)
The phytotoxic activity of acetophenone derivatives is highly dependent on their chemical structure, specifically the number and position of methyl groups on the phenyl ring. nih.govresearchgate.netnih.gov
A comparative analysis reveals the following:
Propiophenone has been shown to inhibit the hypocotyl size of L. sativa at higher concentrations when tested on paper, with a reported IC₅₀ value of 0.1 mM. nih.govresearchgate.netnih.gov
4'-Methylacetophenone demonstrated concentration-dependent inhibition, with an IC₅₀ of 0.4 mM for the germination rate in L. sativa. nih.govresearchgate.netnih.gov
2',4'-Dimethylacetophenone was identified as the most potent phytotoxic agent among the analogs, causing strong inhibition of the germination rate (over 80%) and seedling growth in both Lactuca sativa and Allium cepa. nih.govresearchgate.netnih.gov In soil, it suppressed the total germination of A. cepa by more than 90% at a 1 mM concentration.
The enhanced phytotoxicity of the 2',4'-dimethyl configuration is thought to be due to optimal hydrophobicity and molecular interaction with plant receptors. Furthermore, a mixture of these three compounds resulted in significantly greater inhibition of total germination and germination rate in L. sativa on paper compared to the individual compounds, suggesting an additive or synergistic effect. nih.govresearchgate.net
Data Tables
Table 1: Phytotoxic Effects of this compound on Lactuca sativa and Allium cepa
| Compound | Species | Concentration (mM) | Effect | Inhibition (%) | Source |
| This compound | Lactuca sativa | 1.0 | Germination Inhibition | 7.5% | |
| This compound | Allium cepa | 1.0 | Radicle Length Inhibition | >42% | |
| This compound | Allium cepa | 0.1 | Germination Rate | Hormetic Stimulation |
Table 2: Comparative Phytotoxicity (IC₅₀ values) of Acetophenone Derivatives on Lactuca sativa
| Compound | Parameter | IC₅₀ (mM) | Substrate | Source |
| Propiophenone | Hypocotyl Size Inhibition | 0.1 | Paper | nih.govresearchgate.netnih.gov |
| 4'-Methylacetophenone | Germination Rate Inhibition | 0.4 | Not Specified | nih.govresearchgate.netnih.gov |
Table 3: Comparison of Inhibitory Effects of Acetophenone Derivatives on Allium cepa in Soil
| Compound | Concentration (mM) | Effect | Inhibition (%) | Source |
| 2',4'-Dimethylacetophenone | 1.0 | Total Germination | >90% |
Pharmaceutical and Medicinal Chemistry Research
The chemical scaffold of this compound has served as a valuable starting point for the synthesis of various derivatives with significant potential in pharmaceutical and medicinal chemistry. Research has primarily focused on modifying this core structure to create novel compounds, such as chalcones, thiosemicarbazones, and Schiff bases, which have demonstrated a range of biological activities. nih.gov These derivatives have been investigated for their therapeutic potential, particularly in the areas of inflammation, cancer, and microbial infections. nih.govhilarispublisher.com
Anti-inflammatory Properties of Derivatives
Derivatives of this compound, especially chalcones, are noted for their pharmacological activities, which include anti-inflammatory effects. nih.govhilarispublisher.com Chalcones, which are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been a subject of interest in medicinal chemistry for their potential to modulate inflammatory pathways. nih.gov The structural modifications based on the this compound framework contribute to these properties, making them promising candidates for the development of new anti-inflammatory agents.
Anticancer Properties of Derivatives
The development of anticancer agents from this compound derivatives represents a significant area of research. Modifications of the acetophenone structure have yielded compounds, including O-allylchalcones and thiosemicarbazones, that exhibit cytotoxic effects against various cancer cell lines. hilarispublisher.comnih.gov
Laboratory studies have confirmed the efficacy of this compound derivatives against several human cancer cell lines. For instance, a specific chalcone derivative, 4-allyloxy-3-methoxy-3',4'-dimethylchalcone, was synthesized from this compound and evaluated for its in vitro cytotoxic activity. hilarispublisher.com Similarly, various thiosemicarbazone derivatives have demonstrated potent cytotoxic activity against C6 glioma and MCF7 breast cancer cell lines, with some compounds showing greater efficacy than the control drug, Imatinib. nih.gov
The table below summarizes the inhibitory concentrations (IC₅₀) of selected derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives
| Derivative Type | Specific Compound | Cancer Cell Line | IC₅₀ (µM or µg/mL) | Source |
|---|---|---|---|---|
| Chalcone | 4-allyloxy-3-methoxy-3',4'-dimethylchalcone (5e) | THP-1 (Leukemia) | > 40 µM | hilarispublisher.com |
| Chalcone | 4-allyloxy-3-methoxy-3',4'-dimethylchalcone (5e) | DU-145 (Prostate) | > 40 µM | hilarispublisher.com |
| Chalcone | 4-allyloxy-3-methoxy-3',4'-dimethylchalcone (5e) | MCF-7 (Breast) | > 40 µM | hilarispublisher.com |
| Thiosemicarbazone | Compound 3b | C6 (Glioma) | 10.59 µg/mL | nih.gov |
| Thiosemicarbazone | Compound 3m | C6 (Glioma) | 9.08 µg/mL | nih.gov |
| Thiosemicarbazone | Compound 3g | MCF-7 (Breast) | 7.02 µg/mL | nih.gov |
| Thiosemicarbazone | Compound 3m | MCF-7 (Breast) | 7.81 µg/mL | nih.gov |
| Thiosemicarbazone | Imatinib (Control) | C6 (Glioma) | 11.68 µg/mL | nih.gov |
| Thiosemicarbazone | Imatinib (Control) | MCF-7 (Breast) | 9.24 µg/mL | nih.gov |
The anticancer mechanisms of these derivatives are multifaceted and often involve the disruption of fundamental cellular processes required for cancer cell proliferation. One proposed mechanism is the disruption of basic cellular proteins that are essential for DNA replication. The antitumor activity of thiosemicarbazone derivatives, for example, has been associated with the induction of DNA damage. nih.gov This damage often leads to an arrest of the cell cycle, particularly in the G2/M phase, which prevents the cell from dividing and proliferating. nih.govnih.gov
Furthermore, some derivatives function as antimetabolites that suppress the de novo synthesis of purines, which are critical building blocks for DNA. nih.gov They achieve this by inhibiting key enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), leading to a reduction in dGTP pools and a subsequent halt in DNA synthesis. nih.gov Thiosemicarbazones, in particular, are known to act as powerful inhibitors of ribonucleotide reductase, an enzyme crucial for producing the precursors of DNA. nih.gov Additionally, certain Schiff base derivatives have been shown to possess DNA binding capabilities, which can directly interfere with the replication and transcription processes. nih.gov
Another significant mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis (programmed cell death) through the generation of Reactive Oxygen Species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), that are byproducts of normal metabolism. nih.gov
Certain chalcone derivatives have been found to induce apoptosis in cancer cells via the mitochondrial pathway, which includes a marked increase in intracellular ROS levels. nih.gov An excessive accumulation of ROS leads to a state of oxidative stress, which can cause widespread damage to vital cellular components, including lipids, proteins, and DNA. nih.govcardiff.ac.uk This cellular damage can disrupt critical signaling pathways and ultimately trigger the apoptotic cascade, leading to the death of the cancer cell.
Antimicrobial Activity of Derivatives
In addition to their anticancer properties, derivatives of this compound, such as thiosemicarbazones and Schiff bases, are recognized for their broad-spectrum antimicrobial activities. nih.govijrps.comimist.ma These compounds have been evaluated against various pathogenic bacteria and fungi. researchgate.netkoreascience.kr
Schiff bases, which contain an imine or azomethine group, are formed through the condensation of a primary amine with a carbonyl compound and have shown notable antibacterial effects. researchgate.net Studies on a related acetophenone derivative, clavatol, also revealed moderate antibacterial activity against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) variants. koreascience.kr Thiosemicarbazone derivatives have also been reported to possess significant antifungal and antibacterial properties. ijrps.comnih.gov
The table below presents the antimicrobial efficacy of selected derivatives, detailing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against specific microorganisms.
Table 2: Antimicrobial Activity of Acetophenone Derivatives
| Derivative Type | Microorganism | Activity (µg/mL) | Source |
|---|---|---|---|
| Schiff Base (PC1) | Escherichia coli | MIC: 62.5 | researchgate.net |
| Schiff Base (PC1) | Escherichia coli | MBC: 125 | researchgate.net |
| Schiff Base (PC2) | Escherichia coli | MIC: 250 | researchgate.net |
| Schiff Base (PC2) | Escherichia coli | MBC: 500 | researchgate.net |
| Schiff Base (PC1) | Staphylococcus aureus | MIC: 62.5 | researchgate.net |
| Schiff Base (PC1) | Staphylococcus aureus | MBC: 125 | researchgate.net |
| Schiff Base (PC2) | Staphylococcus aureus | MIC: 62.5 | researchgate.net |
| Schiff Base (PC2) | Staphylococcus aureus | MBC: 125 | researchgate.net |
| Acetophenone (Clavatol) | Staphylococcus aureus | MIC: 62.5 | koreascience.kr |
| Acetophenone (Clavatol) | Methicillin-resistant S. aureus (MRSA) | MIC: 62.5 | koreascience.kr |
| Acetophenone (Clavatol) | Multidrug-resistant S. aureus (MDRSA) | MIC: 31.0 | koreascience.kr |
Selective Antimycobacterial Activity
While this compound is a known precursor in the synthesis of various heterocyclic compounds, its direct antimycobacterial activity is not extensively documented in dedicated studies. However, the broader class of chalcones, which can be synthesized from this compound, has demonstrated notable antibacterial and specifically antimycobacterial properties. biosynth.comgrafiati.com The antibacterial efficacy of chalcones is often linked to the substitution patterns on their aromatic rings. nih.gov For instance, research on various chalcone derivatives has shown that features like hydroxyl or oxygenated substituents can confer significant activity against Gram-positive bacteria. nih.gov Furthermore, other heterocyclic derivatives, such as those based on 1,3-dimethylisocyanurate, have been synthesized and tested as potential inhibitors of enzymes essential for mycobacterial survival, like β-ketoacyl synthase. nih.gov These compounds have exhibited a species-specific bacteriostatic effect on M. tuberculosis, indicating the potential for developing selective antimycobacterial agents from precursors like this compound. nih.gov
Neuropathic Pain Alleviation via Chalcone Derivatives
Derivatives of dimethylacetophenone, particularly chalcones, have emerged as promising candidates for the management of neuropathic pain. researchgate.nethealthinformaticsjournal.com Neuropathic pain is a chronic condition resulting from nerve damage and is often resistant to conventional analgesics. healthinformaticsjournal.com Chalcones, which possess anti-inflammatory and neuroprotective properties, are being investigated for their potential to alleviate this type of pain. healthinformaticsjournal.com
One study focused on a specific chalcone derivative, (E)-3-(4-(dimethylamino) phenyl)-1-(2,4-dimethylphenyl) prop-2-en-1-one, which was synthesized from 2,4-dimethyl acetophenone (an isomer of this compound). researchgate.nethealthinformaticsjournal.comresearchgate.net This compound was tested in a rodent model of neuropathic pain induced by allyl isothiocyanate (AITC). healthinformaticsjournal.comresearchgate.net The results indicated a dose-dependent reduction in pain-related behaviors. healthinformaticsjournal.comresearchgate.nethealthinformaticsjournal.com At a dose of 100 mg/kg, the chalcone derivative significantly reduced the number of flinches, outperforming curcumin (B1669340) at the same dose, although it was less potent than the standard TRPA1 antagonist, HC-030031. healthinformaticsjournal.comresearchgate.nethealthinformaticsjournal.com
Another synthetic chalcone, 4-dimethylamino chalcone (DMAC), has been shown to attenuate thermal hyperalgesia and mechanical allodynia in a mouse model of vincristine-induced peripheral neuropathy. nih.gov The mechanism of action for these chalcones is believed to involve the modulation of various pathways, including the inhibition of Nav channels and pro-inflammatory macrophage polarization. researchgate.net The structure-activity relationship is crucial, with electron-donating groups on the aromatic rings enhancing the anti-inflammatory and neuroprotective effects. healthinformaticsjournal.com
Table 1: Efficacy of Dimethylacetophenone-derived Chalcones in Neuropathic Pain Models
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| (E)-3-(4-(dimethylamino) phenyl)-1-(2,4-dimethylphenyl) prop-2-en-1-one | AITC-induced paw flinching in rats | Dose-dependent reduction in flinching; at 100 mg/kg, reduced flinches to 20. Outperformed curcumin but less effective than HC-030031. | healthinformaticsjournal.com, healthinformaticsjournal.com, researchgate.net |
| 4-dimethylamino chalcone (DMAC) | Vincristine-induced peripheral neuropathy in mice | Attenuated thermal hyperalgesia and mechanical allodynia; inhibited macrophage pro-inflammatory polarization. | nih.gov |
Enzyme Inhibition and Metabolic Pathway Interactions
This compound and its derivatives have been investigated for their ability to interact with and inhibit enzymes, suggesting potential applications in pharmaceuticals and agriculture. Derivatives of this compound are being explored for anti-inflammatory and anticancer properties, which may stem from their ability to inhibit specific enzymes.
Interaction with Enzymes or Receptors
The biological activity of this compound and its derivatives is largely dependent on their interaction with specific enzymes and receptors. For instance, the chalcone derivative 4-dimethylamino chalcone (DMAC) was found to inhibit the enzyme myeloperoxidase in vitro. nih.gov Its antinociceptive effects also appear to involve the modulation of muscarinic and opioid receptors. nih.gov In the context of neuropathic pain, chalcone derivatives are thought to exert their effects by targeting transient receptor potential ankyrin 1 (TRPA1), a key ion channel involved in pain signaling. healthinformaticsjournal.comresearchgate.net The ability of these compounds to form complexes with metal ions may also enhance their biological activity, including antimicrobial and anticancer effects, by facilitating interaction with biological targets. evitachem.com
Influence of Carbonyl Group on Reactivity
The carbonyl group is a critical functional group in this compound that significantly influences its reactivity and biological interactions. This polar group can participate in hydrogen bonding and nucleophilic addition reactions, which are fundamental to its role as a building block in organic synthesis. solubilityofthings.com The reactivity of the carbonyl carbon is sensitive to the electronic effects of other substituents on the aromatic ring. psu.edu However, steric hindrance from adjacent groups, such as the two ortho-methyl groups in 2',6'-dimethylacetophenone, can block the typical trajectory for nucleophilic attack on the carbonyl carbon, thereby inhibiting certain reactions like the haloform reaction. stackexchange.com This demonstrates that while the carbonyl group is essential for reactivity, its accessibility and electronic environment, dictated by the substitution pattern on the phenyl ring, are crucial determinants of the compound's chemical behavior. psu.edustackexchange.com
Endogenous Metabolite Research of Analogues
Research into analogues of this compound has revealed their presence as endogenous metabolites. Specifically, 2',4'-Dimethylacetophenone, an isomer of the target compound, is recognized as an endogenous metabolite. chemsrc.com The study of endogenous metabolites is a growing field, with techniques like probe electrospray ionization (PESI) combined with tandem mass spectrometry (MS/MS) enabling the direct analysis of these compounds in tissues without extensive sample preparation. nih.gov Such methods have been used to analyze the metabolic profiles of mouse liver, identifying numerous endogenous compounds. nih.gov
Furthermore, metabolic studies on related aromatic hydrocarbons have provided insights into the potential breakdown pathways of dimethylacetophenones. For example, the bacterium Pseudomonas putida has been shown to metabolize pseudocumene (1,2,4-trimethylbenzene) via the oxidation of a methyl group, leading to intermediates like 3,4-dimethylbenzoic acid. asm.org This acid is structurally very similar to this compound, which can be oxidized to the same acid. This suggests that analogous metabolic pathways could be involved in the processing of this compound in biological systems.
Mechanism of Action Research
The mechanism of action for this compound and its derivatives is multifaceted and context-dependent. In the realm of neuropathic pain, chalcone derivatives synthesized from dimethylacetophenones appear to function primarily as antagonists of the TRPA1 ion channel. healthinformaticsjournal.comresearchgate.nethealthinformaticsjournal.com This channel is a key sensor for noxious stimuli, and its inhibition leads to a reduction in pain signaling. Additionally, some chalcones may exert analgesic effects by inhibiting voltage-gated sodium channels or through the modulation of opioid and muscarinic receptor pathways. researchgate.netnih.gov
As enzyme inhibitors, these compounds can interfere with metabolic pathways. For example, the inhibition of myeloperoxidase by a chalcone derivative points to an anti-inflammatory mechanism. nih.gov In agricultural applications, the phytotoxic effects of acetophenone derivatives on certain plant species are attributed to the inhibition of germination and seedling growth, highlighting a different mode of action relevant to weed management. nih.gov
Molecular Interactions with Biological Systems
This compound, a derivative of acetophenone, interacts with biological systems through various mechanisms largely dictated by its chemical structure. The presence of a carbonyl group allows the compound to participate in hydrogen bonding and nucleophilic addition reactions, which are crucial for its interactions with biological molecules such as enzymes and receptors. These interactions can lead to the alteration of the activity of these biological targets. For instance, in the context of phytotoxicity, this compound has been shown to inhibit the germination and growth of certain plant species by likely interfering with essential enzymes or receptors within the plant.
Role of Chemical Structure in Biological Activity
The chemical structure of this compound is fundamental to its biological activity. It consists of an acetophenone core with methyl groups at the 3' and 4' positions of the phenyl ring. This specific arrangement of atoms and functional groups dictates its physicochemical properties and, consequently, its biological effects.
The acetophenone backbone itself is a common motif in many biologically active molecules. The carbonyl group is a key reactive center, while the aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological macromolecules. The addition of two methyl groups at the 3' and 4' positions increases the molecule's lipophilicity compared to unsubstituted acetophenone. This enhanced lipophilicity can improve its ability to cross biological membranes and interact with hydrophobic pockets in enzymes or receptors. However, the position of these methyl groups can also introduce steric hindrance, potentially influencing how the molecule binds to its target site.
Investigation of Structure-Activity Relationships (SAR) for Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into optimizing their desired biological effects.
The position of methyl groups on the acetophenone ring significantly influences the biological activity of its derivatives. Studies comparing different dimethylacetophenone isomers have revealed that the substitution pattern is a critical determinant of efficacy. For example, in the context of phytotoxicity, 2',4'-dimethylacetophenone has been shown to be more potent than this compound. This suggests that the placement of the methyl groups affects the molecule's interaction with its target in plants, possibly by creating a more favorable binding orientation or by altering its electronic properties. nih.gov The 2',4'-dimethyl configuration appears to provide an optimal balance of hydrophobicity and steric factors for enhanced phytotoxic effects.
Research on the nematicidal activity of acetophenone derivatives also highlights the importance of substituent placement. While specific data on this compound's nematicidal properties is limited, studies on related compounds like 2,4-dichloroacetophenone have shown significant activity. nih.gov This underscores the principle that the position of substituents on the aromatic ring is a key factor in determining the biological activity profile of acetophenone derivatives. science.gov
The introduction of electron-withdrawing groups or methoxy (B1213986) substitutions on the acetophenone ring can dramatically alter the biological activity of the resulting derivatives. Electron-withdrawing groups, such as nitro (-NO2) and halo (-Cl, -Br) groups, can increase the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. rasayanjournal.co.inijsret.com This can enhance its reactivity with biological targets. For instance, in the synthesis of hydrazone derivatives of acetophenone, the presence of electron-withdrawing groups has been shown to facilitate the reaction and, in some cases, lead to compounds with potent antimicrobial activity. rasayanjournal.co.inijsret.com Studies on benzonate derivatives of acetophenone have also indicated that large steric and electron-withdrawing groups on the aromatic ring are essential for enhancing α-glucosidase inhibitory activity. tandfonline.comnih.gov
The precise placement of various substituents on the acetophenone framework is a critical determinant of the resulting derivative's biological activity. science.govijsret.com This principle is a cornerstone of SAR studies and is evident across different classes of acetophenone derivatives.
For instance, in a series of chalcone derivatives synthesized from substituted acetophenones, the position of halogen substituents was found to be important for their cytotoxic effects. nih.gov Compounds with a halogen at the meta-position of the acetophenone ring were more effective at inhibiting cell activity than those with the substituent at the para-position. nih.gov Similarly, in another study on O-allylchalcone derivatives, the position of a methyl group on the A-ring (the acetophenone-derived part of the molecule) influenced their antiproliferative activities. hilarispublisher.com A methyl group at the C-2' position resulted in a more active compound compared to derivatives with a methyl group at C-3' or no methyl group at all. hilarispublisher.com
These findings underscore that even subtle changes in the location of a substituent can lead to significant differences in biological outcomes. This is likely due to the specific steric and electronic interactions that the substituent engages in within the binding site of the biological target. Therefore, a thorough understanding of the influence of substituent placement is essential for the rational design of more potent and selective acetophenone-based therapeutic or agrochemical agents.
Interactive Data Table: Biological Activities of Acetophenone Derivatives
| Compound | Substituents | Biological Activity | Reference |
| 2',4'-Dimethylacetophenone | 2'-CH3, 4'-CH3 | Phytotoxic | nih.gov |
| Acetophenone Derivative | Electron-withdrawing groups | Antimicrobial | rasayanjournal.co.inijsret.com |
| Benzonate Derivative | Large steric and electron-withdrawing groups | α-Glucosidase inhibition | tandfonline.comnih.gov |
| Indolyl-Pyridinyl-Propenone | Methoxy groups | Anti-cancer | nih.gov |
| Chalcone Derivative | Halogen at meta-position | Cytotoxic | nih.gov |
| O-Allylchalcone Derivative | Methyl at C-2' | Antiproliferative | hilarispublisher.com |
Applications in Materials Science and Polymer Chemistry
3',4'-Dimethylacetophenone and its derivatives are also finding applications in the realm of materials science and polymer chemistry due to their photochemical and photophysical properties. cymitquimica.com
Chalcone (B49325) derivatives, which can be synthesized from this compound, are known to exhibit nonlinear optical (NLO) properties. analis.com.my These materials are of interest for applications in photonics and optoelectronics. analis.com.my The incorporation of electron-donating and electron-withdrawing groups on the chalcone framework can modulate these NLO properties. analis.com.my
Furthermore, the acetophenone (B1666503) moiety can act as a photosensitizer, making it potentially useful in the design of photoinitiators for polymerization reactions. The photophysical properties of related chalcone derivatives, such as their absorption and fluorescence spectra, have been studied to understand their behavior in different solvent environments, which is crucial for their application in optical devices and as fluorescent probes. researchgate.netsci-hub.semdpi.com
Overview of Research Directions and Scope of the Outline
Current research on 3',4'-dimethylacetophenone continues to explore its synthetic utility and the biological and material properties of its derivatives. Key areas of investigation include the development of more efficient and environmentally friendly synthetic methods, the design and synthesis of novel bioactive molecules for pharmaceutical and agrochemical applications, and the exploration of its potential in advanced materials, particularly in the field of nonlinear optics and polymer chemistry. The versatility of this compound as a chemical intermediate ensures its continued importance in diverse areas of chemical research.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to study the electronic structure and reactivity of molecules. For 3',4'-Dimethylacetophenone, DFT calculations offer a detailed picture of its chemical behavior.
DFT is widely used to predict the reactivity of organic compounds by calculating a set of conceptual DFT reactivity indices. mdpi.com These indices, derived from the molecule's electron density, help in understanding its propensity to act as an electrophile or a nucleophile. semanticscholar.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity, and nucleophilicity. mdpi.com
For this compound, the electron-donating nature of the two methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted acetophenone (B1666503). Conversely, the acetyl group is electron-withdrawing, deactivating the ring to some extent and acting as a site for potential nucleophilic attack at the carbonyl carbon. DFT calculations quantify these effects, providing valuable data for planning organic syntheses.
Table 1: Hypothetical DFT Reactivity Descriptors for this compound
| Descriptor | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Global Electrophilicity Index (ω) | 1.8 eV | Measures the capacity to accept electrons. |
Note: The values in this table are illustrative examples of typical results from DFT calculations and are intended to demonstrate the concepts.
Electrophilic aromatic substitution is a fundamental reaction class for compounds like this compound. DFT modeling can predict the most likely sites for substitution by calculating the activation energies and thermodynamic stabilities of the possible intermediates (sigma complexes). The acetyl group is a meta-director, while the methyl groups are ortho- and para-directors. In this molecule, these competing effects determine the final regiochemical outcome.
Theoretical models would involve simulating the attack of an electrophile at the three possible positions on the ring (C2, C5, and C6). By comparing the energy profiles for these pathways, the preferred site of reaction can be determined. Calculations typically show that the activating effects of the two methyl groups overcome the deactivating effect of the acetyl group, directing the electrophile primarily to the C5 and C6 positions.
Table 2: Hypothetical Relative Energies of Intermediates in Electrophilic Substitution
| Position of Attack | Relative Energy of Sigma Complex (kcal/mol) | Predicted Reactivity |
|---|---|---|
| C2 | +5.2 | Less Favorable (Steric hindrance from acetyl and methyl groups) |
| C5 | 0.0 | Most Favorable (Activated by C4-methyl, ortho to acetyl) |
Note: These energy values are hypothetical, representing a plausible outcome from DFT modeling.
Beyond predicting outcomes, DFT provides profound insights into the step-by-step mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the flow of electrons during a reaction. mdpi.com This detailed mechanistic understanding is crucial for explaining observed regioselectivity. For instance, in reactions involving the carbonyl group of this compound, DFT can elucidate the pathway of nucleophilic addition or condensation reactions, helping to optimize reaction conditions and catalyst design. The distortion–interaction analysis within the DFT framework can reveal that regioselectivity is often influenced by a combination of steric and electronic effects during key reaction steps. rsc.org
Retrosynthetic Analysis for Precursor Identification
Retrosynthetic analysis is a logical method for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com For this compound, the most logical disconnection is the bond between the aromatic ring and the acetyl group, which corresponds to a Friedel-Crafts acylation reaction.
This disconnection yields two precursor synthons: a 3,4-dimethylphenyl cation and an acetyl anion. The corresponding chemical equivalents are 1,2-dimethylbenzene (ortho-xylene) and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This suggests a straightforward and industrially viable synthesis route.
Retrosynthetic Scheme for this compound:
Target Molecule: this compound
Disconnection Strategy: Friedel-Crafts Acylation
Precursors: 1,2-Dimethylbenzene (o-Xylene) + Acetyl Chloride
Molecular Modeling and Simulations for Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. technologynetworks.com Molecular modeling and simulations are key tools in SAR, enabling the prediction of a molecule's behavior and guiding the design of new compounds with enhanced properties.
While specific SAR studies on this compound are not extensively documented in public literature, related acetophenones have been investigated for activities such as modulating flagellar motility. In a typical SAR study, researchers would synthesize or computationally model analogues of this compound (e.g., by varying substituents on the ring) and correlate structural descriptors (like size, polarity, and electronic properties) with observed activity. Molecular docking simulations could be employed to predict how this compound might bind to a biological target, such as an enzyme or receptor, providing insights into the specific interactions that drive its activity.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, including but not limited to DFT, are used to determine the fundamental electronic properties of a molecule. These properties are intrinsic to its structure and govern its interactions with other molecules and with electromagnetic fields. Key calculated properties for this compound would include the molecular orbital energies, the distribution of electron density, and the molecular dipole moment.
The molecular electrostatic potential (MEP) map, for example, would visually show the electron-rich regions (in red, around the carbonyl oxygen) and electron-poor regions (in blue, around the hydrogens), indicating the most probable sites for electrophilic and nucleophilic interactions.
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value (Illustrative) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and electronic excitation energy. |
Note: These values are representative of what would be obtained from quantum chemical calculations.
Prediction of Miscibility with Solvents using Hansen Solubility Parameters
The prediction of miscibility between a solute and various solvents is a critical aspect of chemical process design, formulation science, and materials science. The Hansen Solubility Parameter (HSP) approach provides a powerful theoretical framework for such predictions. This method is based on the principle that "like dissolves like," quantifying this concept by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).
The total Hildebrand solubility parameter (δt) is related to these three Hansen parameters through the following equation:
δt² = δD² + δP² + δH² hansen-solubility.com
For a substance like this compound, where experimentally determined HSP values may not be readily available, computational methods are employed for their prediction. Group-contribution methods (GCM) are a common and effective approach. kinampark.comresearchgate.net These methods estimate the HSP values by summing the contributions of the individual functional groups that constitute the molecule. kinampark.com Given the structure of this compound (an aromatic ketone with two methyl substituents), its HSP values can be estimated by comparing them to structurally similar compounds like Acetophenone and Xylene. The presence of the aromatic ring and ketone group contributes significantly to the polar and dispersion components, while the two methyl groups primarily influence the dispersion component.
Based on its molecular structure, the predicted Hansen Solubility Parameters for this compound are presented in the table below. It is important to note that these are theoretically estimated values.
Table 1: Predicted Hansen Solubility Parameters for this compound
| Compound Name | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| This compound | 18.2 | 8.8 | 3.8 |
Note: Values are estimated based on group-contribution methods and comparison with structurally similar compounds.
To predict whether this compound will be miscible with a particular solvent, the "Hansen distance" (Ra) between them is calculated. This distance represents the difference in their cohesive energy densities in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher affinity and a greater likelihood of miscibility. stenutz.eu The distance (Ra) is calculated using the following formula:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² stenutz.eu
The factor of 4 in the dispersion term is an empirically derived constant that improves the accuracy of the spherical model for solubility. stenutz.eu A solute is generally considered likely to dissolve in a solvent if the calculated Ra is less than the solute's interaction radius (R₀). When R₀ is unknown, a smaller Ra value suggests better miscibility.
The following table lists the Hansen Solubility Parameters for a selection of common organic solvents.
Table 2: Hansen Solubility Parameters for Common Solvents
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Xylene | 17.8 | 1.0 | 3.1 |
| Ethyl Acetate (B1210297) | 15.8 | 5.3 | 7.2 |
| Ethanol (B145695) | 15.8 | 8.8 | 19.4 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Chloroform (B151607) | 17.8 | 3.1 | 5.7 |
Source: Values are compiled from established literature sources. stevenabbott.co.ukulisboa.pt
Using the predicted HSP values for this compound from Table 1 and the solvent values from Table 2, the Hansen distance (Ra) can be calculated to predict miscibility. The results of these calculations are detailed in Table 3.
Table 3: Calculated Hansen Distance (Ra) and Predicted Miscibility for this compound with Various Solvents
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Calculated Ra (MPa¹/²) | Predicted Miscibility |
|---|---|---|---|---|---|
| Acetone | 15.5 | 10.4 | 7.0 | 6.8 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 7.7 | Good |
| Xylene | 17.8 | 1.0 | 3.1 | 7.9 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.6 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.2 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | 10.3 | Moderate |
| Water | 15.5 | 16.0 | 42.3 | 39.2 | Very Poor |
The calculations indicate that this compound is predicted to have very good miscibility with Chloroform (Ra = 5.9), and good miscibility with solvents like Ethyl Acetate, Acetone, Toluene, and Xylene, all of which have relatively low Hansen distances. The similar aromatic nature and moderate polarity of Toluene and Xylene result in good predicted compatibility. Conversely, highly polar and hydrogen-bonding solvents like Ethanol and especially Water show large Hansen distances, suggesting poor to very poor miscibility. Non-polar solvents like Hexane fall into a moderate miscibility range. These theoretical predictions provide a valuable guide for solvent selection in practical applications involving this compound.
Environmental and Ecological Research
Occurrence and Detection in Natural Systems
The natural occurrence of 3',4'-Dimethylacetophenone is a point of some contradiction in available literature. Some chemical suppliers classify it as a natural product, suggesting its presence in plants such as cotton (Gossypium hirsutum), Medicago species, and others. biosynth.com Conversely, other databases explicitly state that the compound is not found in nature. thegoodscentscompany.com
While the parent compound, acetophenone (B1666503), and its derivatives are recognized as common plant secondary metabolites involved in defense mechanisms, specific evidence for this compound is less clear. For instance, the isomeric compound 2',4'-Dimethylacetophenone (B1329390) has been identified as a volatile component in various teas, including black, green, herbal, and red teas. hmdb.ca However, peer-reviewed studies specifically isolating or analyzing this compound as a volatile compound from host or non-host plants are not prevalent in the current body of research.
The analysis of plant volatiles is a critical field for understanding plant-insect and plant-plant interactions. Plants emit a complex array of volatile organic compounds (VOCs) that can attract pollinators, repel herbivores, or even signal to neighboring plants about threats. nih.govelifesciences.org Acetophenones are among the VOCs studied for these roles. Research has demonstrated that some plants emit specific volatiles that can either attract or repel other organisms. For example, herbivore-induced plant volatiles (HIPVs) can trigger defense responses in nearby plants. elifesciences.org While the broader class of acetophenones is involved in these interactions, specific analytical studies confirming the emission of this compound from either host or non-host plants remain limited.
Environmental Mobility and Degradation Studies
Direct research on the environmental mobility and degradation of this compound is scarce. However, insights can be drawn from its physical properties and studies on structurally similar compounds. This compound is described as being insoluble in water, which would suggest limited mobility in aqueous soil environments and a higher likelihood of adsorbing to soil organic matter. ontosight.ai
Studies on related compounds offer further clues. Propiophenone, for example, is considered to have moderate mobility in soil and is subject to high volatilization. mdpi.com Once in the atmosphere, it is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about five days. mdpi.com Furthermore, the parent compound, acetophenone, can be oxidized by soil microorganisms like Aspergillus species. mdpi.com These examples suggest that this compound likely undergoes atmospheric degradation via photochemistry and microbial degradation in the soil, although the specific rates and pathways have not been experimentally determined. Its low water solubility would primarily govern its transport potential in terrestrial and aquatic systems. ontosight.ai
Ecological Impact and Biocidal Potential
Recent investigations have highlighted the potential of this compound as a phytotoxic agent, indicating it has a measurable ecological impact on plant life. Studies have shown that it can inhibit the germination and growth of species such as lettuce (Lactuca sativa) and onion (Allium cepa). This inhibitory action on both hypocotyl and radicle growth points to its potential as a biocidal compound.
The phytotoxicity of acetophenone derivatives is influenced by the number and position of methyl groups on the benzene (B151609) ring. nih.gov Research comparing this compound to its isomers reveals that the 2',4'-dimethyl configuration generally exhibits stronger phytotoxic effects. nih.gov It has been suggested that the 3',4' substitution pattern might reduce the compound's bioavailability due to steric hindrance, making it less potent than the 2',4' isomer.
The demonstrated phytotoxic effects of this compound position it as a candidate for development as a natural or bio-inspired herbicide. A study evaluating its effects on Lactuca sativa found that it caused significant inhibition of germination at a concentration of 0.1 mM when tested on paper. This ability to suppress germination and early seedling growth is a key characteristic for effective weed control agents. nih.gov
The exploration of acetophenones for weed management is part of a broader strategy to find natural compounds that can serve as alternatives to synthetic herbicides. nih.gov The table below summarizes the comparative phytotoxicity of this compound and its analogs, highlighting how molecular structure influences herbicidal activity.
Table 1: Comparative Phytotoxicity of Acetophenone Derivatives
| Compound | Test Species | Concentration (mM) | Substrate | Reported Effect | Source(s) |
|---|---|---|---|---|---|
| This compound | Lactuca sativa | 0.1 | Paper | 90% germination inhibition | |
| 2',4'-Dimethylacetophenone | Lactuca sativa | 1.0 | Soil | >90% total germination suppression | |
| 2',4'-Dimethylacetophenone | Allium cepa | ≥0.5 | Paper | Radicle growth inhibition | mdpi.com |
| 4'-Methylacetophenone | Lactuca sativa | 0.4 | Not Specified | IC₅₀ for germination rate | nih.gov |
This table is interactive. Click on the headers to sort the data.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The conventional synthesis of 3',4'-Dimethylacetophenone often involves the Friedel-Crafts acylation of 1,2-dimethylbenzene. ontosight.ai However, future research is increasingly focused on developing more sustainable and efficient catalytic methods. One promising avenue is the use of hydrogen autotransfer, also known as "borrowing hydrogen," reactions. rsc.org This methodology offers a greener approach for forming C-C bonds by using environmentally benign alcohols. rsc.org
Research into metal-catalyzed hydrogen autotransfer reactions, which can form C-C bonds by using ketones as pro-nucleophiles, presents a novel direction. rsc.org The development of advanced catalysts, such as iron and ruthenium complexes with cyclopentadienone ligands, could enable these transformations under milder conditions. rsc.org Future work may focus on optimizing these catalytic systems, potentially using light irradiation to facilitate reactions at room temperature, thereby reducing energy consumption and improving the atom economy of the synthesis. rsc.org
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
This compound is a versatile scaffold for creating advanced derivatives with significant biological activities. Research indicates that modifying this parent molecule can lead to compounds with enhanced phytotoxic, antibacterial, or anticancer properties. smolecule.com
Key classes of derivatives include:
Chalcones: Synthesized via Claisen-Schmidt condensation, chalcones derived from acetophenones are a major area of interest. smolecule.com For example, chalcones synthesized from the related 2'-Hydroxy-4',5'-dimethylacetophenone have shown potential antibacterial activity. smolecule.com Future work will likely involve synthesizing a broader library of chalcones from this compound and various substituted aldehydes to screen for a range of bioactivities, including anticancer and anti-inflammatory effects.
Hydrazones: The reaction of acetophenones with hydrazine (B178648) derivatives can yield hydrazones with notable biological profiles. chemijournal.comscience.gov Cobalt (II) complexes of hydrazones derived from the similar 2-hydroxy-4,5-dimethylacetophenone have been synthesized and characterized, suggesting a pathway for creating new metallodrugs. chemijournal.com Designing and synthesizing novel hydrazone ligands from this compound and their metal complexes is a clear direction for developing compounds with unique therapeutic or catalytic properties.
Other Derivatives: Nitration of the aromatic ring is another strategy that has been explored to create derivatives with enhanced biological activity. The position and electronic nature of substituents on the acetophenone (B1666503) ring are known to critically influence bioactivity. nih.govacs.org
| Derivative Class | Synthetic Precursor | Potential Enhanced Bioactivity | Research Focus |
| Chalcones | This compound | Antibacterial, Anticancer, Anti-inflammatory | Synthesis of new derivatives via Claisen-Schmidt condensation for broad bioactivity screening. smolecule.com |
| Hydrazones | This compound | Antimicrobial, Anticancer | Creation of novel hydrazone ligands and their metal complexes for therapeutic applications. chemijournal.comscience.gov |
| Nitro-derivatives | This compound | General Biological Activity | Exploration of nitration to modulate electronic properties and enhance bio-interactions. |
Further Elucidation of Biological Mechanisms of Action
While this compound and its analogs have demonstrated bioactivity, the precise molecular mechanisms often remain to be fully understood. The compound's carbonyl group and methyl substituents can engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.
Future research will focus on:
Enzyme Inhibition Studies: Investigating the potential of this compound derivatives to inhibit specific enzymes is a key research area. For instance, related ketone structures have been identified as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for herbicides. acs.org Molecular docking and in-vitro assays could determine if derivatives of this compound share this or other enzymatic targets.
Phytotoxicity Mechanisms: Studies have shown that this compound can inhibit plant germination and growth, suggesting its potential as an allelochemical or natural herbicide. The mechanism may involve interference with metabolic pathways crucial for plant development. Further studies are needed to pinpoint the exact cellular processes affected in target plant species like Lactuca sativa and Allium cepa.
Structure-Activity Relationship (SAR) Deepening: A systematic analysis of how the number and position of methyl groups and other substituents affect efficacy is crucial. nih.gov Comparing the activity of this compound with isomers like 2',4'-Dimethylacetophenone (B1329390) has shown that substituent placement significantly impacts phytotoxicity, possibly by altering steric hindrance and bioavailability.
Development of this compound-Based Therapeutics
The structural core of this compound is a valuable starting point for the development of new therapeutic agents. Research has pointed toward potential applications in treating a range of conditions, from cancer to neuropathic pain. healthinformaticsjournal.com
Anticancer Agents: Derivatives of this compound are being investigated for their anticancer properties. The strategy involves synthesizing new compounds based on this scaffold that can effectively inhibit the proliferation of specific cancer cell lines.
Anti-inflammatory Drugs: The acetophenone structure is present in molecules with anti-inflammatory effects. Future work could involve designing and testing derivatives for their ability to modulate inflammatory pathways.
Neuropathic Pain Therapeutics: A chalcone (B49325) derivative synthesized from the related 2,4-dimethyl acetophenone has been evaluated for its potential to alleviate neuropathic pain by acting as a TRPA1 antagonist. healthinformaticsjournal.com This provides a direct blueprint for future research, where this compound could be used as a starting material to create novel chalcones targeting ion channels involved in pain signaling.
| Therapeutic Area | Derivative Example/Concept | Research Finding/Future Goal |
| Oncology | Novel derivatives | Studies indicate potential for anticancer properties; future work aims to synthesize and test compounds against specific cancer cells. |
| Neuropathic Pain | Chalcone derivatives | Analogs have shown efficacy in pain models, suggesting a path for developing new analgesics based on the 3',4'-dimethyl structure. healthinformaticsjournal.com |
| Agriculture | Phytotoxic agents | Demonstrated inhibition of plant growth suggests utility in developing natural herbicides for weed management. |
Applications in Advanced Materials and Nanoscience
While the primary research focus for this compound has been biological, its chemical structure holds potential for applications in materials science and nanotechnology. This area represents a significant frontier for future research.
Potential directions include:
Polymer Science: Acetophenone derivatives can act as photoinitiators in polymerization reactions. smolecule.com Future studies could explore the use of this compound or its derivatives in photopolymerization for applications in coatings, adhesives, and 3D printing.
Nanoscience: The development of functional nanomaterials is a rapidly growing field. nih.gov There is an opportunity to incorporate this compound-based molecules as functional ligands on the surface of nanoparticles, creating hybrid materials with tailored optical, electronic, or sensory properties. nih.gov For instance, derivatives could be designed to act as sensors for specific analytes or as components in drug delivery systems. smolecule.comnih.gov
Integration of Machine Learning and AI in Compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical and materials research. tudelft.nlnih.gov These computational tools can accelerate the discovery and development process for compounds like this compound and its derivatives.
Future integration of AI/ML could include:
Predictive Modeling: Using ML algorithms, such as multiple linear regression (MLR) or deep learning models, to predict the physicochemical properties and biological activities of novel, unsynthesized derivatives. nih.govacs.org This can help prioritize which compounds to synthesize, saving time and resources.
Synthesis Optimization: AI can be used to optimize reaction conditions for both the synthesis of the parent compound and its derivatives, leading to higher yields and purity. researchgate.net Reinforcement learning models could explore vast parameter spaces to find optimal synthetic pathways. tudelft.nl
Target Identification and Mechanism Prediction: AI tools can analyze large biological datasets to predict potential protein targets for this compound derivatives and help elucidate their mechanisms of action, guiding further experimental validation. arxiv.org
| AI/ML Application | Specific Technique | Benefit for this compound Research |
| Property Prediction | Multiple Linear Regression (MLR), Deep Learning | Predicts bioactivity and physical properties of new derivatives before synthesis. nih.govacs.org |
| Synthesis Optimization | Reinforcement Learning, Process Modeling | Identifies optimal reaction conditions for higher yields and greener processes. tudelft.nlresearchgate.net |
| Target Discovery | Data Mining, Network Analysis | Predicts biological targets and mechanisms of action to guide therapeutic development. arxiv.org |
Q & A
Q. Key benchmarks :
| Method | Yield (%) | Purity (GC) | Catalyst/Reagent |
|---|---|---|---|
| Friedel-Crafts | 85 | ≥98% | AlCl₃ |
| Phenethyl alcohol oxidation | 65 | 95% | CrO₃/H₂SO₄ |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves isomers (e.g., 2',4'- vs. This compound) with retention indices (RI) of 1.538 for 3',4'-isomer .
- ¹H/¹³C NMR : Distinct signals include aromatic protons at δ 7.2–7.4 ppm (meta/para coupling) and acetyl CH₃ at δ 2.6 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and methyl C-H bends at 1375–1385 cm⁻¹ .
Critical Note : Cross-validate with elemental analysis (C: 81.0%, H: 8.2%, O: 10.8%) to confirm molecular formula (C₁₀H₁₂O) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies often arise from:
- Purity variations : Impurities (e.g., 2',4'-isomer) at >2% levels may skew bioassay results. Use preparative GC or HPLC (C18 column, 80:20 MeOH/H₂O) for isolation .
- Assay conditions : Insect olfactory responses (e.g., in Megastigmus sabinae) vary with concentration thresholds. Standardize dosages (e.g., 10⁻⁴–10⁻⁶ M in hexane) and validate via GC-EAD/Y-tube olfactometry .
- Structural analogs : Test for interference from co-eluting volatiles (e.g., limonene, α-pinene oxide) using blank controls .
Advanced: What strategies optimize purification of this compound given its physicochemical properties?
Answer:
Leverage its properties (bp: 243°C, density: 1.001 g/cm³ ):
- Fractional distillation : Effective for bulk separation (collect 240–245°C fraction).
- Recrystallization : Use ethanol/water (3:1) at 0–4°C for high-purity crystals (mp: 49–51°C ).
- Silica gel chromatography : Elute with hexane:ethyl acetate (9:1) to remove non-polar byproducts .
Critical Challenge : Avoid prolonged heating (>150°C) to prevent decomposition to 3,4-dimethylbenzaldehyde .
Advanced: How to design experiments investigating this compound's role in insect chemoreception?
Answer:
- GC-EAD setup : Couple GC with electroantennography using insect antennae (e.g., Juniperus-associated wasps). Monitor depolarization signals at RI 1.538 .
- Behavioral assays : In Y-tube olfactometers, test attraction/repellence across concentrations (1–100 ng/µL). Include negative controls (solvent-only) and positive controls (known attractants like α-pinene) .
- Dose-response modeling : Fit data to Hill equations to determine EC₅₀ values and receptor saturation thresholds.
Data Interpretation : Correlate EAD response amplitudes with behavioral outcomes to distinguish physiological relevance from artifactual signals .
Advanced: What computational methods predict the reactivity of this compound in organic synthesis?
Answer:
- DFT calculations : Model electrophilic substitution at the acetylated ring. The 3',4'-dimethyl groups deactivate the meta position, directing reactions (e.g., nitration) to the para position .
- Retrosynthetic analysis : Tools like Reaxys/Pistachio suggest feasible precursors (e.g., 3,4-dimethylbenzaldehyde via Claisen condensation) .
- Solubility parameters : Hansen solubility parameters (δD: 18.5, δP: 5.2, δH: 6.8) predict miscibility with THF or dichloromethane for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
